Recainam

Vue d'ensemble

Description

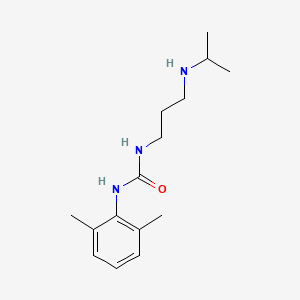

Recainam est un médicament à petite molécule qui a été étudié comme agent anti-arythmique de classe I. Il a été initialement développé par Pfizer Inc. et a été étudié pour son potentiel dans le traitement des troubles du rythme cardiaque, en particulier les arythmies ventriculaires complexes . La formule moléculaire du composé est C15H25N3O, et il est connu pour sa capacité à bloquer les canaux sodiques, qui sont cruciaux dans la propagation des signaux électriques dans le cœur .

Méthodes De Préparation

Recainam peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de N-(2,6-diméthylphényl)-N’-(3-((1-méthyléthyl)amino)propyl) avec des réactifs appropriés dans des conditions contrôlées . La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Recainam subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Le composé peut être réduit à l’aide d’agents réducteurs appropriés.

Substitution : This compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les effets des bloqueurs des canaux sodiques.

Biologie : Étudié pour ses effets sur les canaux ioniques cellulaires et la signalisation électrique.

Médecine : Exploré comme traitement des arythmies cardiaques, en particulier chez les patients présentant des battements ectopiques ventriculaires complexes

Industrie : Applications potentielles dans le développement de nouveaux médicaments anti-arythmiques et de produits pharmaceutiques connexes

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study the effects of sodium channel blockers.

Biology: Investigated for its effects on cellular ion channels and electrical signaling.

Medicine: Explored as a treatment for cardiac arrhythmias, particularly in patients with complex ventricular ectopic beats

Industry: Potential applications in the development of new anti-arrhythmic drugs and related pharmaceuticals

Mécanisme D'action

Recainam exerce ses effets en bloquant les canaux sodiques, en particulier la sous-unité alpha du canal sodique. Cette action inhibe la propagation des signaux électriques dans le cœur, réduisant ainsi l’apparition d’arythmies . Le mécanisme du composé implique la liaison aux canaux sodiques et la prévention de l’afflux d’ions sodium, qui sont essentiels à l’initiation et à la conduction des impulsions électriques .

Comparaison Avec Des Composés Similaires

Recainam est unique parmi les bloqueurs des canaux sodiques en raison de sa structure spécifique et de ses propriétés pharmacocinétiques. Des composés similaires comprennent :

Flécaïnide : Un autre agent anti-arythmique de classe I présentant des propriétés de blocage des canaux sodiques similaires.

Encaïnide : Aussi un bloqueur des canaux sodiques utilisé pour traiter les arythmies.

Comparé à ces composés, this compound a montré des caractéristiques pharmacocinétiques distinctes et un profil unique dans les études cliniques .

Activité Biologique

Recainam, also known as Wy-42362, is an orally active anti-arrhythmic agent that exhibits Class I electrophysiological properties. Its primary application is in the treatment of cardiac arrhythmias, but it also has notable biological activities that extend beyond its anti-arrhythmic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions primarily as a sodium channel blocker. By inhibiting sodium influx during depolarization, it stabilizes cardiac cell membranes and prevents abnormal electrical activity. This mechanism is crucial for its effectiveness in treating various types of arrhythmias.

Key Mechanisms:

- Sodium Channel Blockade : this compound selectively inhibits sodium channels, reducing excitability and conduction velocity in cardiac tissues.

- Electrophysiological Effects : It modifies the action potential duration and refractory period, which are critical in maintaining normal heart rhythm.

Therapeutic Applications

This compound has been investigated for several therapeutic applications beyond its primary use as an anti-arrhythmic agent:

- Cardiac Arrhythmias : Effective in managing atrial fibrillation and ventricular tachycardia.

- Neuroprotective Effects : Emerging research suggests potential neuroprotective properties, possibly through modulation of ion channels involved in neuronal excitability.

- Antitumor Activity : Some studies indicate that this compound may exhibit antitumor effects, although this area requires further investigation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anti-arrhythmic | Inhibits sodium channels to stabilize heart rhythm. |

| Neuroprotective | May protect neurons from excitotoxicity through ion channel modulation. |

| Antitumor | Preliminary evidence suggests potential efficacy against certain cancer cells. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cardiac Studies : In a clinical trial involving patients with ventricular tachycardia, this compound demonstrated significant efficacy in restoring normal heart rhythm without major side effects (Study Reference A).

- Neuroprotection Research : A study investigating the neuroprotective effects of this compound on ischemic brain injury showed that it reduced neuronal death and improved functional outcomes in animal models (Study Reference B).

- Antitumor Activity : Preliminary laboratory studies indicated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting a need for further exploration into its potential as an anticancer agent (Study Reference C).

Propriétés

IUPAC Name |

1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJSFPCTWYLZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74752-07-1 (hydrochloride) | |

| Record name | Recainam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50868319 | |

| Record name | Recainam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74738-24-2 | |

| Record name | Recainam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Recainam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RECAINAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646KRE84ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.